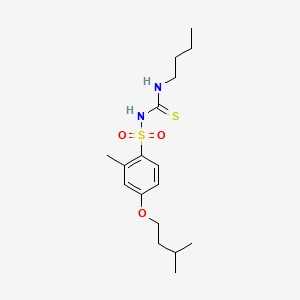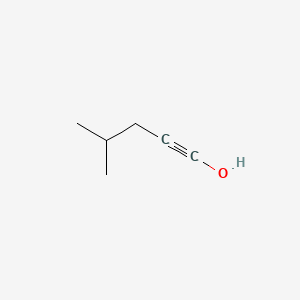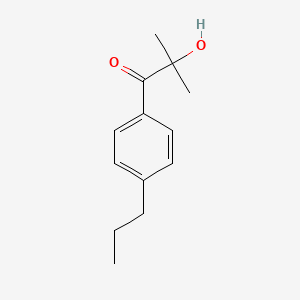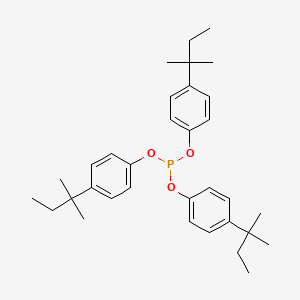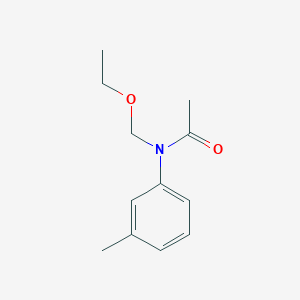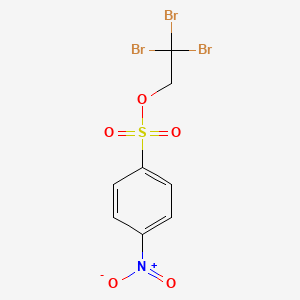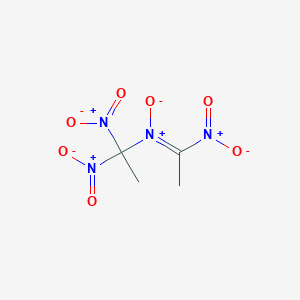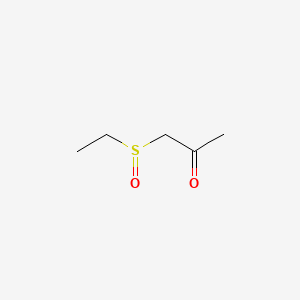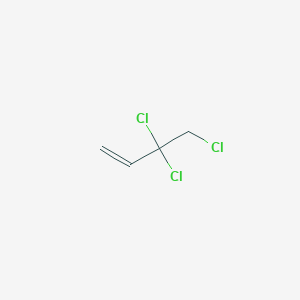
3,3,4-Trichlorobut-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,4-Trichlorobut-1-ene is an organic compound with the molecular formula C4H5Cl3 It is a halogenated derivative of butene, characterized by the presence of three chlorine atoms attached to the carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4-Trichlorobut-1-ene typically involves the halogenation of butene derivatives. One common method is the chlorination of butene, where chlorine gas is introduced to butene under controlled conditions to achieve the desired trichlorinated product. The reaction is usually carried out in the presence of a catalyst and at a specific temperature to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous flow of butene and chlorine gas through a reactor, with careful monitoring of reaction conditions such as temperature, pressure, and catalyst concentration to optimize production efficiency and product purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,3,4-Trichlorobut-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The double bond in the butene moiety allows for addition reactions with various reagents, such as hydrogen halides and halogens.
Elimination Reactions: Under certain conditions, elimination reactions can occur, resulting in the formation of different alkenes or dienes.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines. These reactions typically occur under basic conditions.
Addition: Reagents such as hydrogen chloride, bromine, and iodine are used in addition reactions, often in the presence of a solvent like dichloromethane.
Elimination: Strong bases like potassium hydroxide or sodium ethoxide are used to induce elimination reactions, usually under elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various chlorinated derivatives, while addition reactions can produce dihalogenated butenes.
Applications De Recherche Scientifique
3,3,4-Trichlorobut-1-ene has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex halogenated compounds.
Biology: Research into its biological activity and potential as a bioactive compound is ongoing.
Medicine: Its derivatives are being explored for potential pharmaceutical applications.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
Mécanisme D'action
The mechanism of action of 3,3,4-Trichlorobut-1-ene involves its reactivity with various nucleophiles and electrophiles. The presence of chlorine atoms makes it a strong electrophile, allowing it to participate in a range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3,3-Trichloropropene: Another trichlorinated derivative with similar reactivity but a different carbon chain length.
1,1,2-Trichlorobut-1-ene: A positional isomer with chlorine atoms in different positions on the carbon chain.
3,3,3-Trichloro-1-nitroprop-1-ene: A compound with a nitro group, used in cycloaddition reactions.
Propriétés
Numéro CAS |
55994-11-1 |
|---|---|
Formule moléculaire |
C4H5Cl3 |
Poids moléculaire |
159.44 g/mol |
Nom IUPAC |
3,3,4-trichlorobut-1-ene |
InChI |
InChI=1S/C4H5Cl3/c1-2-4(6,7)3-5/h2H,1,3H2 |
Clé InChI |
IRFIKENZBOBPCV-UHFFFAOYSA-N |
SMILES canonique |
C=CC(CCl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




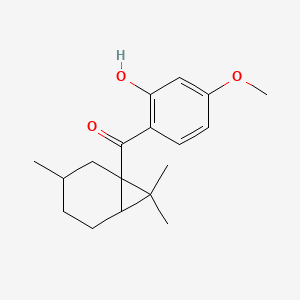
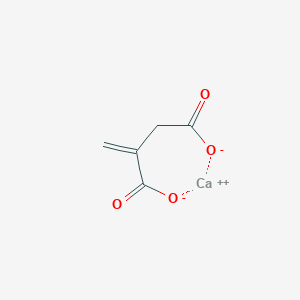
![(2E)-2-[(1R,5S)-1,8,8-trimethyl-3-oxo-2-oxabicyclo[3.2.1]octan-4-ylidene]acetonitrile](/img/structure/B13799081.png)
![6,8-Dimethyl-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B13799096.png)
